molecular formula C9H15N3O B13084050 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13084050
M. Wt: 181.23 g/mol
InChI Key: MJTWROSCYJRKDY-UHFFFAOYSA-N
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Description

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an oxolane (tetrahydrofuran) ring attached to the ethyl chain, which is further connected to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 3-aminopyrazole with an appropriate oxolane derivative. One common method is the nucleophilic substitution reaction where 3-aminopyrazole reacts with 2-(oxolan-3-yl)ethyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the oxolane moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrazole ring or the oxolane moiety.

    Reduction: Reduced forms of the pyrazole ring or the oxolane moiety.

    Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    Ethyl [1-(oxolan-2-yl)-2-phenylethyl]amine hydrochloride: Similar in structure but with a phenyl group instead of a pyrazole ring.

    (3R,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one: Contains an imidazole ring instead of a pyrazole ring.

    3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Features a piperazine ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific combination of the oxolane and pyrazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c10-9-2-5-12(11-9)4-1-8-3-6-13-7-8/h2,5,8H,1,3-4,6-7H2,(H2,10,11)

InChI Key

MJTWROSCYJRKDY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CCN2C=CC(=N2)N

Origin of Product

United States

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